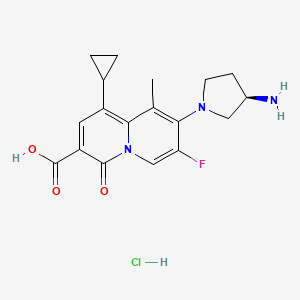

ABT-719 HCl

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H21ClFN3O3 |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1 |

InChI Key |

OMXXLAGAHWXLSP-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Antimicrobial Action of Abt 719 Hcl

Primary Enzymatic Targets: Bacterial DNA Gyrase and Topoisomerase IV

The primary targets for ABT-719 are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. mdpi.comnih.gov Topoisomerase IV, a heterotetramer of ParC and ParE subunits, is primarily involved in decatenating (unlinking) daughter chromosomes after replication. nih.gov Inhibition of these enzymes blocks essential cellular processes, leading to bacterial death. nih.gov

A key characteristic of ABT-719 is its equipotent, or balanced, inhibition of both DNA gyrase and topoisomerase IV. nih.govacs.org This dual-targeting capability is a significant feature, as many fluoroquinolones tend to show preferential activity against one enzyme over the other depending on the bacterial species (greater activity against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria). nih.gov The balanced inhibitory profile of ABT-719 suggests a broader and more uniformly potent antibacterial action across different types of bacteria. nih.govacs.org This balanced activity is also observed in hybrid molecules derived from ABT-719, such as CBR-2092 and TNP-2092. researchgate.netnih.govresearchgate.net

Table 1: Comparative Inhibitory Activity of ABT-719 and a Hybrid Derivative This table presents a conceptual representation of the balanced inhibitory profile based on available literature. Specific IC50/CC50 values for ABT-719 alone were not consistently available across the searched sources, hence the data for the derivative TNP-2092, which incorporates the ABT-719 pharmacophore, is used to illustrate the principle of dual, balanced inhibition.

| Compound | Target Enzyme | Activity Metric | Result | Source |

|---|---|---|---|---|

| TNP-2092 | S. aureus DNA Gyrase | CC50 (μM) | 0.8 | acs.org |

| TNP-2092 | S. aureus Topo IV | CC50 (μM) | 0.8 | acs.org |

| TNP-2092 | S. aureus Topo IV (ParCS80F mutant) | CC50 (μM) | 3.2 | acs.org |

| TNP-2092 | S. aureus RNA Polymerase | IC50 (μM) | 0.002 | acs.org |

CC50: Minimum concentration necessary to induce 50% cleavage of a covalently closed DNA substrate. IC50: The minimum concentration necessary to inhibit 50% of the RNA product formed.

Like fluoroquinolones, ABT-719 functions by stabilizing the "cleavage complex," which is a transient intermediate formed between the topoisomerase enzyme and the bacterial DNA. mdpi.comresearchgate.net During their normal catalytic cycle, DNA gyrase and topoisomerase IV create a double-stranded break in the DNA, pass another segment of DNA through the break, and then reseal it. nih.govnih.gov ABT-719 binds to this enzyme-DNA complex, preventing the resealing of the broken DNA strands. oup.com This action effectively converts these essential enzymes into cellular toxins that generate lethal double-strand breaks in the bacterial chromosome, blocking DNA replication and transcription and triggering cell death. nih.govmdpi.com

Differentiating Mechanism from Fluoroquinolones: Structural and Functional Distinctions at the Target Site

ABT-719 is structurally distinct from fluoroquinolones, primarily due to the placement of a nitrogen atom at one of the ring junctions in its 2-pyridone core structure. nih.govresearchgate.netasm.org While both classes of drugs target the GyrA and ParC subunits and stabilize the cleavage complex, their interactions with the target site are not identical. oup.comasm.org This structural difference is significant because it allows ABT-719 to retain potent activity against some bacterial strains that have developed resistance to fluoroquinolones through mutations in the target enzymes. nih.gov For instance, ABT-719 has demonstrated significant activity against ciprofloxacin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

The binding site for ABT-719 is thought to be sufficiently near the fluoroquinolone binding site, as the protective protein QnrA1, which confers resistance to quinolones, can also protect against ABT-719. asm.orgasm.org However, the precise interactions with amino acid residues in the binding pocket differ, explaining the lack of complete cross-resistance. asm.org

Subunit-Specific Interactions with GyrA and ParC/ParE Proteins

ABT-719, like fluoroquinolones, primarily interacts with the DNA-cleaving subunits of the topoisomerase enzymes: GyrA in DNA gyrase and ParC in topoisomerase IV. nih.govoup.comasm.org These subunits are responsible for the DNA breakage and reunion activity. The drug binds to a pocket formed by the enzyme and the DNA at the moment of cleavage. mdpi.com Mutations in the genes encoding these subunits, particularly in a region known as the quinolone resistance-determining region (QRDR), are a common mechanism of resistance to this class of inhibitors. nih.govmdpi.com

The interaction of ABT-719 is with the GyrA subunit, as evidenced by studies using the Qnr protein, which protects DNA gyrase from inhibitors that target this specific subunit. asm.orgnih.gov The interaction with topoisomerase IV involves the homologous ParC subunit. nih.gov The B-subunits (GyrB and ParE), which contain the ATPase domain responsible for providing energy for the enzymatic reaction, are not the primary targets of ABT-719. mdpi.comoup.com

Preclinical Efficacy Spectrum and Potency of Abt 719 Hcl

In Vitro Antimicrobial Activity Profiling

ABT-719 HCl is a novel DNA gyrase inhibitor belonging to the 2-pyridone class of antibacterial agents. nih.gov It has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, encompassing both Gram-positive and Gram-negative organisms. nih.govnih.gov

This compound has shown significant potency against various Gram-positive bacteria, often exceeding that of comparative fluoroquinolones like ciprofloxacin (B1669076), sparfloxacin, and clinafloxacin (B351). nih.gov

This compound exhibits potent activity against Staphylococcus aureus, including strains resistant to other antibiotics. For susceptible S. aureus isolates, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) has been reported to be as low as 0.015 µg/mL. nih.gov

Crucially, this compound retains significant activity against strains that have developed resistance to fluoroquinolones. In a study of ciprofloxacin-resistant S. aureus, the MIC90 for this compound was 0.25 µg/mL, a stark contrast to the 64 µg/mL MIC90 observed for ciprofloxacin against the same isolates. nih.gov This suggests that this compound may be effective against methicillin-resistant S. aureus (MRSA) as well, particularly those that are also resistant to ciprofloxacin. hres.caqia.go.kr

**Interactive Data Table: In Vitro Activity of this compound Against *Staphylococcus aureus***

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| S. aureus (General) | - | 0.015 nih.gov |

| Ciprofloxacin-Resistant S. aureus | - | 0.25 nih.gov |

The in vitro efficacy of this compound extends to Streptococcus pneumoniae, a key respiratory pathogen. nih.gov Studies have demonstrated a potent MIC90 of 0.03 µg/mL for this compound against this organism. nih.gov This level of activity is noteworthy, positioning it as a potentially effective agent against pneumococcal infections. nih.gov

**Interactive Data Table: In Vitro Activity of this compound Against *Streptococcus pneumoniae***

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| S. pneumoniae | - | 0.03 nih.govresearchgate.net |

This compound has also demonstrated in vitro activity against Streptococcus pyogenes. Research indicates an MIC of 0.015 µg/mL for this pathogen. researchgate.net This suggests that this compound could be a viable candidate for infections caused by this bacterium. nih.gov

**Interactive Data Table: In Vitro Activity of this compound Against *Streptococcus pyogenes***

| Strain | MIC (µg/mL) |

|---|---|

| S. pyogenes | 0.015 researchgate.net |

The preclinical profile of this compound includes activity against enterococci. In studies with immunosuppressed mice, ABT-719 was more effective than ciprofloxacin against quinolone-sensitive Enterococcus faecalis and Enterococcus faecium. nih.gov Further research has shown that this compound is more potent than both ciprofloxacin and vancomycin (B549263) against E. faecalis strains exhibiting a range of resistance to these drugs. nih.gov

Interactive Data Table: In Vitro Activity of this compound Against Enterococcus Species

| Strain | Comparative Efficacy |

|---|---|

| E. faecalis (Quinolone-Sensitive) | More effective than ciprofloxacin nih.gov |

| E. faecium (Quinolone-Sensitive) | More effective than ciprofloxacin nih.gov |

| E. faecalis (Ciprofloxacin & Vancomycin-Resistant) | More potent than ciprofloxacin and vancomycin nih.gov |

This compound has demonstrated a broad spectrum of activity that includes Gram-negative bacteria. nih.gov Its potency against these organisms is comparable to or slightly better than that of ciprofloxacin. nih.gov Notably, against ciprofloxacin-resistant Pseudomonas aeruginosa, this compound was the most active compound tested, with an MIC90 of 2.0 µg/mL. nih.gov In experimental models of pyelonephritis, ABT-719 showed efficacy against Escherichia coli and P. aeruginosa that was similar to ciprofloxacin. nih.gov

Interactive Data Table: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Strain | MIC90 (µg/mL) | Comparative Efficacy |

|---|---|---|

| P. aeruginosa (Ciprofloxacin-Resistant) | 2.0 nih.gov | Most active compound tested nih.gov |

| E. coli | - | Similar to ciprofloxacin nih.gov |

| P. aeruginosa | - | Similar to ciprofloxacin nih.gov |

Activity Against Anaerobic Microorganisms

ABT-719 exhibits potent antibacterial activity against a range of anaerobic microorganisms, both gram-positive and gram-negative. nih.govresearchgate.net In vitro evaluations have positioned ABT-719 as the most active compound against these anaerobes when compared to other agents, with MIC90 values reported to be in the range of 0.12 to 0.25 µg/ml. nih.gov

In Vivo Efficacy in Established Murine Models of Bacterial Infection

The in vivo efficacy of ABT-719 has been substantiated across several murine models of bacterial infection, demonstrating its potential as a broad-spectrum antibacterial agent. researchgate.net

Efficacy in Systemic Infection Models

In systemic infection models in mice, ABT-719, administered either orally or subcutaneously, was found to be four- to ten-fold more effective than ciprofloxacin against infections caused by gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.govresearchgate.net Its efficacy against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa in these models was equivalent to that of ciprofloxacin. nih.govresearchgate.net

| Pathogen | ABT-719 Efficacy vs. Ciprofloxacin |

| Staphylococcus aureus | 4- to 10-fold more effective |

| Streptococcus pneumoniae | 4- to 10-fold more effective |

| Streptococcus pyogenes | 4- to 10-fold more effective |

| Escherichia coli | Equivalent |

| Pseudomonas aeruginosa | Equivalent |

Efficacy in Urinary Tract Infection Models (e.g., Pyelonephritis)

ABT-719 has demonstrated considerable efficacy in the treatment of experimental pyelonephritis in mice. nih.gov The studies utilized a model where the infection was induced by clinical isolates of Escherichia coli and Pseudomonas aeruginosa. nih.gov The therapeutic ED50, defined as the dose producing a 2 log10 reduction in the bacterial burden in the kidney, was a key endpoint for assessing drug efficacy. nih.gov

| Pathogen | Route | Therapeutic ED50 (mg/kg/day) |

| Escherichia coli | Oral | 1.1 |

| Pseudomonas aeruginosa | Oral | 2.7 |

Efficacy in Intracellular Bacterial Infection Models (e.g., Salmonella typhimurium, Listeria monocytogenes)

ABT-719 has shown superior efficacy in models of intracellular bacterial infections. nih.govresearchgate.net For infections caused by Salmonella typhimurium or Listeria monocytogenes, the 50% effective doses (ED50) of ABT-719 were at least three times lower than those of ciprofloxacin. nih.govresearchgate.net This suggests that ABT-719 is more potent in treating infections caused by these intracellular pathogens. nih.govresearchgate.net

| Intracellular Pathogen | ABT-719 ED50 vs. Ciprofloxacin |

| Salmonella typhimurium | At least 3-fold lower |

| Listeria monocytogenes | At least 3-fold lower |

Comparative Preclinical Efficacy Against Select Pathogens in Immunosuppressed Models

In preclinical studies utilizing immunosuppressed animal models, the antibacterial efficacy of this compound has been evaluated against several key pathogens, demonstrating notable potency, particularly in comparison to established antimicrobial agents. These models are crucial for assessing a compound's activity in a scenario that mimics the compromised immune status of certain patient populations.

Research involving mice rendered neutropenic through treatment with cyclophosphamide (B585) has provided significant insights into the in vivo performance of this compound. In these models, ABT-719 was shown to be more effective than the fluoroquinolone ciprofloxacin against infections caused by quinolone-sensitive Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.netasm.orgnih.gov This enhanced efficacy in an immunocompromised setting highlights the potent bactericidal activity of ABT-719 independent of a robust host immune response.

Further studies in a murine model of experimental pyelonephritis, where mice were treated with carrageenan to suppress immune function, also demonstrated the significant efficacy of ABT-719. nih.gov In this model, ABT-719 was compared against ciprofloxacin and vancomycin for its ability to reduce the bacterial load in the kidneys.

The comparative efficacy of ABT-719 against various pathogens in these immunosuppressed models is detailed in the tables below.

Table 1: Comparative Efficacy of ABT-719 and Ciprofloxacin in Immunosuppressed Mice

| Pathogen | ABT-719 Efficacy | Comparator Efficacy (Ciprofloxacin) | Model Type |

| Staphylococcus aureus (quinolone-sensitive) | More effective | Less effective | Systemic infection in neutropenic mice |

| Enterococcus faecalis | More effective | Less effective | Systemic infection in neutropenic mice |

| Enterococcus faecium | More effective | Less effective | Systemic infection in neutropenic mice |

Data derived from studies in neutropenic mouse models, indicating a qualitative comparison of efficacy. researchgate.netasm.orgnih.gov

Table 2: Efficacy of ABT-719 in a Carrageenan-Induced Immunosuppressed Murine Pyelonephritis Model

| Pathogen | ABT-719 Therapeutic ED₅₀ (mg/kg/day) | Comparator Therapeutic ED₅₀ (mg/kg/day) |

| Enterococcus faecalis | 6.8-8.9 (oral) | Ciprofloxacin: >50Vancomycin: >50 |

| Enterococcus faecium | 9.4 (oral) | Ciprofloxacin: >50Vancomycin: >50 |

| Escherichia coli | 1.1 (oral) | Ciprofloxacin: Similar efficacy |

| Pseudomonas aeruginosa | 2.7 (oral) | Ciprofloxacin: Similar efficacy |

ED₅₀ (50% effective dose) is defined as the dose producing a 2 log₁₀ reduction in kidney bacterial burden. The model utilizes mice with carrageenan-impaired host defenses. nih.gov

Investigations into Mechanisms of Bacterial Resistance to Abt 719 Hcl

Role of Target Enzyme Mutations in Resistance Development

Resistance to ABT-719 HCl, similar to quinolones, frequently arises from mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV. These mutations typically occur within specific domains known as the quinolone resistance-determining regions (QRDRs), reducing the drug's binding affinity and efficacy. researchgate.net

DNA gyrase, composed of GyrA and GyrB subunits, is a primary target for ABT-719. asm.org In many gram-negative bacteria, the initial step in developing resistance to quinolone-like compounds involves mutations in the gyrA gene. asm.orgnih.gov For instance, in Edwardsiella tarda, resistance has been associated with a Ser83→Arg substitution in the GyrA subunit. jmb.or.kr While DNA gyrase is a key target in gram-positive organisms as well, the hierarchy of mutational events can differ. In Streptococcus pneumoniae, for example, mutations conferring resistance to fluoroquinolones can occur in gyrA, and in some cases, mutations in other genes only confer resistance when a gyrA mutation is already present. nih.gov The specific mutations within GyrA alter the conformation of the drug-binding pocket, thereby diminishing the inhibitory action of compounds like ABT-719. plos.org

Topoisomerase IV, a homologous enzyme to DNA gyrase consisting of ParC and ParE subunits, is also a target of ABT-719 and a key player in resistance development, particularly in gram-positive bacteria. asm.orgnih.gov In Staphylococcus aureus, initial resistance mutations are often found in the parC gene (also referred to as grlA). asm.orgnih.gov Laboratory studies selecting for resistance to ABT-719 in S. aureus have identified mutants with mutations in the QRDR of the parC or parE loci. asm.org Further stepwise selection with ABT-719 can lead to the accumulation of additional mutations, including in parC, resulting in high-level resistance. asm.org In S. pneumoniae, mutations in parE have been shown to confer quinolone resistance, but typically only in conjunction with a pre-existing mutation in gyrA. nih.gov Similarly, in-vitro selected mutants of E. tarda have developed mutations in parC (Ser84→Ile) as a secondary alteration following a primary mutation in gyrA. jmb.or.kr

| Organism | Gene (Subunit) | Mutation's Role in Resistance | Reference |

|---|---|---|---|

| Gram-Negative Bacteria (general) | gyrA (GyrA) | Primary target for first-step resistance mutations. | asm.orgnih.gov |

| Staphylococcus aureus (Gram-Positive) | parC / parE (Topoisomerase IV) | Mutations in QRDR selected by ABT-719 exposure. Often the primary target. | asm.org |

| Streptococcus pneumoniae (Gram-Positive) | parE (Topoisomerase IV) | Confers resistance typically when associated with a gyrA mutation. | nih.gov |

| Edwardsiella tarda (Gram-Negative) | parC (Topoisomerase IV) | Secondary mutation following a primary gyrA mutation in vitro. | jmb.or.kr |

Modulation of Resistance by Plasmid-Mediated Quinolone Resistance (Qnr) Proteins

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for acquiring reduced susceptibility to quinolone-like drugs. frontiersin.org The Qnr proteins, a family of pentapeptide repeat proteins, function by protecting DNA gyrase and topoisomerase IV from inhibition. nih.govresearchgate.net Studies have demonstrated that Qnr proteins are not strictly specific to quinolones and can also protect against other compounds that target the GyrA subunit, including ABT-719. nih.govasm.orgasm.org Qnr proteins are thought to bind to the topoisomerase enzymes, preventing the stable binding of the inhibitor to the enzyme-DNA complex. nih.gov This protective effect has been confirmed experimentally; for example, the presence of a plasmid carrying the qnrA1 gene in E. coli was shown to protect the bacteria against ABT-719. asm.orgasm.org The action of Qnr appears to be confined to inhibitors like ABT-719 that trap gyrase on DNA in cleaved complexes. nih.govresearchgate.net

| Qnr Protein | Mechanism of Action | Effect on ABT-719 | Reference |

|---|---|---|---|

| QnrA1 | Protects DNA gyrase from inhibition by binding to the enzyme. | Confers protection against ABT-719 in E. coli. | asm.orgasm.org |

| General Qnr Proteins | Block inhibition by compounds that target the GyrA subunit and trap the gyrase-DNA complex. | Effective against ABT-719 due to its mechanism of action. | nih.govresearchgate.net |

Analysis of Efflux Pump Involvement in Reduced Susceptibility

Active efflux of antimicrobial agents is a well-established mechanism of both intrinsic and acquired bacterial resistance. nih.gov Efflux pumps, such as those belonging to the resistance-nodulation-division (RND) superfamily, can extrude a wide range of compounds, including fluoroquinolones, from the bacterial cell, thereby reducing the intracellular drug concentration. journalagent.combrieflands.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. researchgate.netjournalagent.com While efflux is a known resistance mechanism for quinolones in general, and the use of efflux pump inhibitors can restore susceptibility in some cases, specific studies detailing the direct involvement of particular efflux pumps in resistance to ABT-719 were not found in the reviewed literature. brieflands.comjidc.org However, given that ABT-719 is structurally and mechanistically related to quinolones, it is plausible that overexpression of multidrug efflux pumps could contribute to reduced susceptibility to ABT-719. asm.org

Laboratory-Derived Resistance Selection Studies (e.g., Multistep Passage)

Laboratory experiments involving the serial passage of bacteria in the presence of sub-inhibitory concentrations of an antibiotic are a valuable tool for studying the development of resistance. nih.govbiorxiv.org Such a study was conducted with S. aureus, where a strain was subjected to stepwise passage in increasing concentrations of ABT-719 over 20 days. asm.orgasm.org This process resulted in the isolation of a highly resistant mutant strain. asm.org Genotypic analysis of the resistant isolates revealed the sequential acquisition of mutations. An initial strain with mutations conferring resistance to other agents was used as a starting point. After 26 days of passage with a different agent, it had acquired five mutations. When this strain was then subjected to passage with ABT-719, it maintained the original five mutations and acquired two additional substitution mutations in the parC gene, leading to a significant increase in the minimum inhibitory concentration (MIC) for ABT-719 and other quinolones. asm.org

| Strain | Selection Agent | Duration of Passage | Resulting MIC (µg/ml) | Acquired Genetic Changes | Reference |

|---|---|---|---|---|---|

| Parent Strain (CB1884) | N/A (Derived from prior study) | N/A | - | Five pre-existing resistance mutations | asm.org |

| Terminal Isolate (CB1887) | ABT-719 | 20 days | Ciprofloxacin (B1669076): 64 CBR-2092: >250 | Two additional substitution mutations in parC | asm.org |

Synthetic Methodologies and Structure Activity Relationship Sar Studies of 2 Pyridone Abt 719 Hcl Analogs

Chemical Synthesis of the Quinolizinone Core and its Derivatives

The synthesis of the 2-pyridone core, specifically the 4H-4-oxoquinolizine nucleus, is a critical step in the development of ABT-719 and its analogs. These compounds are potent inhibitors of bacterial DNA gyrase, distinguishing themselves from fluoroquinolones by the placement of a nitrogen atom at the ring juncture. acs.orgnih.gov The synthesis is a multi-step process, often involving 10-17 linear transformations from commercially available starting materials. acs.org

A key intermediate in the synthesis of many 2-pyridone analogs is ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizinone-3-carboxylate. acs.orgcolab.ws This core can be synthesized from pyrrolidine (B122466) compounds, which serve as foundational building blocks. mdpi.comnih.gov The structure of these synthesized compounds, such as the (S)-isomer ABT-719, has been confirmed through techniques like X-ray crystallographic analysis. acs.org

Further modifications to the quinolizinone core, particularly at the C-8 position, have been extensively explored to develop derivatives with improved properties. This involves synthesizing a variety of oxoquinolizines with different substituents to enhance antibacterial activity, tolerability, and pharmacokinetic profiles. acs.orgnih.gov

Design Principles for Optimizing Antibacterial Activity within the 2-Pyridone Scaffold

The design of potent 2-pyridone antibacterials is guided by several key principles centered on structure-activity relationships (SAR). A fundamental design strategy involves the transposition of the nitrogen atom from the N-1 position of 4-quinolones to the bridgehead position, creating the novel quinolizine and pyrido[1,2-a]pyrimidine (B8458354) heterocyclic nuclei. acs.org This subtle change yields compounds that are potent inhibitors of DNA gyrase. acs.org

A crucial aspect of optimizing antibacterial activity lies in the modification of substituents at various positions of the 2-pyridone scaffold. frontiersin.org The C-8 position (corresponding to the C-7 position in quinolones) is particularly important as the side chain at this position is believed to interact with bacterial DNA gyrase in the ternary complex. colab.ws

Key design considerations include:

The C-8 Substituent: The steric and electronic properties, conformation, and absolute stereochemistry of the group at the C-8 position significantly influence the antibacterial profile. acs.orgnih.govresearchgate.net Modifications at this position can improve antibacterial activity, physicochemical properties, and pharmacokinetic profiles. acs.orgnih.gov

The 9-Position: A methyl group at the 9-position, as seen in ABT-719, confers exceptional broad-spectrum antibacterial activity. acs.orgresearchgate.net

The 4-Hydroxy Group: For certain 4-hydroxy-2-pyridone series, this group is a key pharmacophoric feature for activity against fluoroquinolone-resistant strains. acs.org

Biaryl System Conformation: The dihedral angle between the indole (B1671886) and 2-pyridone rings in indolyl-containing analogs plays a role in antibacterial activity. acs.org

These design principles have led to the development of analogs with potent activity against a wide range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). acs.orgresearchgate.net

Stereochemical Influences on Biological Activity (e.g., S-isomer vs. R and Racemate forms)

Stereochemistry plays a significant role in the biological activity of ABT-719 and its analogs. ABT-719 itself is the (S)-isomer. nih.gov However, studies comparing the efficacy of the (S)-isomer, the (R)-isomer, and the racemic mixture have shown interesting results.

In experimental models of both gram-positive and gram-negative bacterial infections, the racemate and the (R)-form of ABT-719 demonstrated similar efficacy to the (S)-isomer, ABT-719. nih.govcolab.wsresearchgate.net This suggests that for general antibacterial activity against these organisms, the stereochemistry at the chiral center may not be a critical determinant.

Development of Analogues with Improved Preclinical Profiles (e.g., ABT-255)

The development of analogs of ABT-719 has been driven by the need to improve upon its therapeutic profile. One such notable analog is ABT-255. nih.govasm.org ABT-255 was developed to have an improved therapeutic margin against common gram-positive and gram-negative bacterial infections compared to ABT-719. nih.gov

Research has shown that ABT-255 is a promising agent against Mycobacterium tuberculosis, demonstrating efficacy against both drug-sensitive and drug-resistant strains. nih.gov Importantly, there appears to be a lack of cross-resistance between ABT-255 and established tuberculosis drugs like isoniazid (B1672263) and rifampin. nih.gov

Other synthetic efforts have focused on modifying the C-8 position of the quinolizine core. For example, the cis-3-amino-4-methylpiperidine analogue, 3ss , showed improved in vivo efficacy over ABT-719 in mouse protection tests against S. aureus, S. pneumoniae, and E. coli. acs.orgnih.govresearchgate.net

| Compound | Modification | Improvement over ABT-719 | Organism | ED50 (mg/kg, oral) |

|---|---|---|---|---|

| ABT-719 | N/A (Reference) | N/A | S. aureus NCTC 10649M | 3.0 |

| S. pneumoniae ATCC 6303 | 10.0 | |||

| E. coli JUHL | 8.3 | |||

| 3ss | cis-3-amino-4-methylpiperidine at C-8 | Improved in vivo efficacy | S. aureus NCTC 10649M | 0.8 |

| S. pneumoniae ATCC 6303 | 2.0 | |||

| E. coli JUHL | 1.4 |

This data clearly illustrates the successful optimization of the 2-pyridone scaffold to yield analogs with enhanced preclinical activity.

Strategies for Dual-Action Molecule Design Incorporating 2-Pyridone Motifs

A promising strategy to combat antibiotic resistance is the development of dual-action molecules that inhibit multiple bacterial targets. The 2-pyridone scaffold has been successfully incorporated into such designs.

One notable example is the development of rifamycin-quinolone hybrids, such as TNP-2092 (formerly CBR-2092). acs.orgmdpi.com This molecule covalently links a rifamycin (B1679328) core with a quinolizinone core derived from ABT-719. acs.orgresearchgate.net The rationale behind this design is to combine the RNA polymerase inhibitory activity of rifamycin with the DNA gyrase and topoisomerase IV inhibitory activity of the quinolizinone. acs.orgresearchgate.net This dual-targeting approach aims to have a low propensity for the development of resistance. researchgate.net

Another approach involves creating hybrid compounds that combine the 2-pyridone scaffold with other pharmacophores known to inhibit different essential bacterial enzymes. For instance, N-sulfonamide 2-pyridone derivatives have been designed to act as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). acs.org

The design of these dual-action molecules requires careful consideration of the linker connecting the two pharmacophores, as its structure can significantly impact the antibacterial activity of the hybrid compound. acs.org

Advanced Research Methodologies and Techniques Applied to Abt 719 Hcl

Biochemical Enzyme Assays (e.g., DNA Supercoiling, DNA Cleavage)

The primary mechanism of action for ABT-719 was identified through biochemical assays focused on bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair. youtube.com

DNA supercoiling assays are a critical tool in this analysis. In these experiments, the supercoiled DNA substrate is incubated with a purified enzyme, such as DNA gyrase, which relaxes the DNA. When an inhibitor like ABT-719 is introduced, it prevents the enzyme from performing this function, and the DNA remains in its supercoiled state. Research has identified the 2-pyridones, including ABT-719, as potent inhibitors of bacterial DNA gyrase. nih.govnih.gov

Furthermore, DNA cleavage assays are used to demonstrate how these inhibitors trap the enzyme-DNA complex. Quinolones and related compounds stabilize a transient state where the DNA is cleaved by the enzyme and covalently linked to it. nih.gov This leads to the accumulation of double-strand DNA breaks, a lethal event for the bacterium. ABT-719 functions as a DNA gyrase inhibitor, a mechanism it shares with the fluoroquinolone class of antibiotics, though it differs structurally by the placement of a nitrogen atom in the ring juncture. nih.govnih.gov

Macromolecular Biosynthesis Assays (DNA, RNA, Protein, Cell Wall Synthesis)

To pinpoint the specific cellular processes disrupted by ABT-719, researchers utilize macromolecular biosynthesis assays. These assays quantify the synthesis rates of major cellular components like DNA, RNA, protein, and the cell wall in the presence of the investigational compound. The principle involves supplying bacterial cultures with radiolabeled precursors for each specific macromolecule and measuring the rate of incorporation.

For agents that target DNA gyrase and topoisomerase IV, a rapid and selective inhibition of DNA synthesis is expected. nih.govresearchgate.net The formation of drug-enzyme-DNA complexes physically obstructs the movement of the DNA replication machinery, leading to a halt in DNA synthesis. nih.gov In contrast, the synthesis of RNA and protein continues for a period before ceasing as a secondary consequence of DNA replication arrest. Cell wall synthesis is typically unaffected. While specific percentage-inhibition data for ABT-719 is not detailed in the provided sources, its classification as a potent DNA gyrase inhibitor firmly places its primary mechanism as the direct inhibition of bacterial DNA synthesis. nih.govnih.gov

Bacterial Genetic Manipulation for Resistance Studies (e.g., Isolation and Characterization of Resistant Mutants)

Understanding resistance mechanisms is crucial for evaluating the long-term potential of any new antibacterial agent. Studies on quinolone resistance have established that the primary mechanism involves mutations in the genes encoding the drug's targets: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govyoutube.com

The methodology for these studies involves generating and selecting for resistant mutants. This is typically achieved by exposing a large population of bacteria to gradually increasing concentrations of the antibiotic. Surviving colonies are isolated, and their level of resistance is quantified. The relevant genes (gyrA, parC, etc.) from these resistant mutants are then sequenced and compared to the wild-type sequences to identify mutations that confer resistance. nih.gov

A key finding for ABT-719 is its potent activity against bacterial strains that are already resistant to other quinolones like ciprofloxacin (B1669076). nih.govnih.gov This suggests that the mutations conferring resistance to ciprofloxacin are less effective at preventing the action of ABT-719. For example, ABT-719 demonstrated significant activity against ciprofloxacin-resistant Staphylococcus aureus, indicating a potentially lower propensity for cross-resistance. nih.gov

Comparative Biochemical and Microbiological Analyses with Other Antibacterial Agents

The antibacterial profile of ABT-719 has been extensively characterized through comparative studies against other potent agents, particularly fluoroquinolones. These analyses rely on determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC₉₀, the concentration required to inhibit 90% of isolates, is a standard metric for comparison.

In vitro studies revealed that ABT-719 has a broad spectrum of activity, and it was found to be more active than ciprofloxacin, sparfloxacin, and clinafloxacin (B351) against Gram-positive bacteria. nih.govnih.gov Its activity against Staphylococcus aureus and Streptococcus pneumoniae was particularly noteworthy. nih.gov Against ciprofloxacin-resistant S. aureus, ABT-719 was substantially more potent than ciprofloxacin itself. nih.govnih.gov For Gram-negative organisms, ABT-719's activity was generally comparable to or slightly better than that of ciprofloxacin. nih.gov

| Organism | ABT-719 | Ciprofloxacin | Sparfloxacin | Clinafloxacin |

|---|---|---|---|---|

| Staphylococcus aureus | 0.015 | 1.0 | 0.12 | 0.06 |

| Ciprofloxacin-Resistant S. aureus | 0.25 | 64.0 | 8.0 | 4.0 |

| Streptococcus pneumoniae | 0.03 | 1.0 | 0.25 | 0.12 |

| Pseudomonas aeruginosa | 2.0 | 1.0 | 4.0 | 1.0 |

Future Directions and Unexplored Research Avenues for Abt 719 Hcl in Antimicrobial Science

Potential for Combination Therapies in Preclinical Models

The exploration of combination therapies involving ABT-719 HCl presents a promising strategy to enhance its antimicrobial efficacy and combat resistance. Preclinical evidence suggests that ring-fused 2-pyridones, the class of compounds to which ABT-719 belongs, can act synergistically with existing standard-of-care antibiotics. For instance, studies have shown that combinations of sublethal concentrations of these 2-pyridones with vancomycin (B549263) can effectively eliminate clinical strains of vancomycin-resistant enterococci (VRE). wustl.edu This synergistic interaction suggests that this compound could potentially restore the activity of older antibiotics against resistant pathogens.

Furthermore, the development of hybrid molecules incorporating the ABT-719 pharmacophore represents an innovative approach. A notable example is the dual-acting antibacterial agent TNP-2092, a conjugate of rifampicin (B610482) and a quinolizinone derived from ABT-719. acs.orgfibercellsystems.com This hybrid compound is designed to inhibit multiple essential bacterial targets, including RNA polymerase, DNA gyrase, and topoisomerase IV. fibercellsystems.com Preclinical studies have demonstrated that TNP-2092 exhibits more potent activity than either of its parent drugs alone and has a lower propensity for the development of resistance. acs.orgfibercellsystems.com This strategy of creating dual-action molecules highlights a significant future direction for leveraging the antimicrobial properties of this compound.

The potential for synergistic combinations of this compound is not limited to direct bactericidal or bacteriostatic effects. Future preclinical models could investigate combinations that target different bacterial processes, such as virulence factor expression or biofilm formation, to create more robust and durable therapeutic strategies.

Exploration of Novel Resistance Mechanisms Beyond Established Pathways

Understanding and overcoming antimicrobial resistance is paramount for the long-term viability of any new antibiotic. For this compound and other 2-pyridones, the primary mechanism of resistance involves mutations in the target enzymes, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV. nih.govmdpi.com These mutations, often occurring in the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov

However, the landscape of resistance is complex and extends beyond target site alterations. One area for future investigation is the role of plasmid-mediated resistance mechanisms. For instance, Qnr proteins have been shown to protect DNA gyrase from inhibition by quinolones and have also demonstrated a protective effect against ABT-719. nih.gov The prevalence and clinical impact of Qnr and other plasmid-borne resistance determinants on the efficacy of this compound warrant further preclinical evaluation.

Another avenue for exploration is the role of efflux pumps in conferring resistance to 2-pyridones. While some studies suggest that certain 2-pyridone compounds may not be significantly affected by common efflux systems, the potential for upregulation or the emergence of novel efflux pumps that can recognize and extrude this compound should not be overlooked. nih.govmdpi.com Interestingly, some newer generations of ring-fused 2-pyridones have been suggested to inhibit general efflux pumps as a secondary mechanism of action, a characteristic that could be explored in the context of this compound to potentially broaden its activity and overcome certain resistance profiles. asm.org

Future research should also focus on identifying novel, non-target-based resistance mechanisms. This could involve transcriptomic and proteomic studies of bacteria exposed to sublethal concentrations of this compound to uncover adaptive responses and previously uncharacterized resistance pathways. Understanding these alternative mechanisms will be crucial for developing strategies to mitigate resistance and prolong the clinical utility of this compound.

Advanced Modeling and Simulation for Structure-Based Drug Design in the 2-Pyridone Class

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery. For the 2-pyridone class of antibiotics, these techniques offer a powerful approach to elucidate the molecular basis of their interaction with DNA gyrase and to guide the design of next-generation inhibitors with improved potency and resistance profiles.

Molecular docking studies have been instrumental in predicting the binding modes of 2-pyridone derivatives within the active site of DNA gyrase. nih.govbrieflands.com These models have revealed key interactions, such as the cross-linking of the GyrA and GyrB subunits through a magnesium ion bridge and hydrogen bonding with specific amino acid residues like Ser84 and Glu88 in GyrA, and Arg458 and Asp437 in GyrB. nih.gov

Building upon these static models, molecular dynamics simulations provide a more dynamic and realistic representation of the drug-target complex. nih.govvietnamjournal.ru MD simulations can assess the stability of the ligand-protein interaction over time and reveal subtle conformational changes that are crucial for inhibitory activity. nih.govfrontiersin.orgmdpi.com For instance, simulations have shown that potent 2-pyridone compounds can stabilize the cleaved DNA-gyrase complex for a significant duration, highlighting the importance of specific residues in the DNA gate region. nih.gov

Future research in this area should leverage more advanced computational techniques. This could include:

Free energy calculations: Methods like metadynamics and free energy perturbation can provide more accurate predictions of binding affinities, aiding in the prioritization of novel 2-pyridone analogs for synthesis. frontiersin.org

Quantum mechanics/molecular mechanics (QM/MM) simulations: These hybrid methods can offer a more detailed understanding of the electronic interactions at the heart of the binding event, particularly the role of the magnesium ion and the catalytic residues.

Machine learning and artificial intelligence: Deep learning models can be trained on existing structure-activity relationship data to predict the activity of virtual compounds, accelerating the discovery of novel 2-pyridone inhibitors with desired properties. frontiersin.org

By integrating these advanced modeling and simulation approaches, researchers can rationally design new 2-pyridone antibiotics that are less susceptible to known resistance mutations and possess enhanced pharmacological properties.

Investigation of this compound's Activity in Specific Preclinical Infection Niches (e.g., Biofilm-Associated Infections)

The efficacy of an antibiotic in standard laboratory conditions does not always translate to clinical success, particularly for infections that occur in specific biological niches. A critical area for future research is the evaluation of this compound's activity in preclinical models that mimic these complex environments, with a particular focus on biofilm-associated infections.

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix and the altered metabolic state of the embedded bacteria. mdpi.com While there is limited direct data on this compound and biofilms, the development of TNP-2092, a hybrid molecule containing an ABT-719 pharmacophore and rifampicin, provides a strong rationale for this line of inquiry. acs.orgfibercellsystems.com Rifamycins are known for their effectiveness against biofilm-associated bacteria, and the resulting hybrid demonstrated promising efficacy in both in vitro and in vivo biofilm models. acs.orguu.nl This suggests that the 2-pyridone core of ABT-719 may also possess or contribute to anti-biofilm activity.

Future preclinical studies should directly assess the efficacy of this compound, both alone and in combination with other agents, against biofilms formed by clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This can be achieved using a variety of in vitro models, including microtiter plate assays, flow cell systems, and drip-flow reactors, which can simulate the dynamic conditions found in many infections. nih.gov

Beyond in vitro models, it is crucial to evaluate this compound in relevant in vivo infection models that involve biofilm formation. Examples of such models include:

Catheter-associated urinary tract infections (CAUTIs): These are common healthcare-associated infections where biofilm formation on the catheter surface is a key pathogenic feature. nih.govfrontiersin.org

Implant-associated infections: Biofilms on prosthetic joints or other medical devices are a major clinical challenge.

Chronic wound infections: Biofilms contribute to the chronicity and impaired healing of many wounds.

Furthermore, ABT-719 has demonstrated considerable efficacy in a murine experimental model of pyelonephritis, an infection of the kidney that can involve complex tissue environments. acs.org This provides a foundation for exploring its activity in other specific and challenging infection niches. By systematically investigating the performance of this compound in these more clinically relevant preclinical models, a more comprehensive understanding of its therapeutic potential can be achieved.

Q & A

Q. What preclinical models best predict this compound's clinical efficacy against polymicrobial infections involving Gram-positive and anaerobic pathogens?

- Methodological Answer : Use murine intra-abdominal infection models co-inoculated with Enterococcus faecalis and Bacteroides fragilis. Administer this compound orally or intravenously and compare bacterial loads in peritoneal fluid vs. standard care (e.g., vancomycin + metronidazole). Perform pharmacokinetic-pharmacodynamic (PK/PD) analysis to optimize dosing for tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.